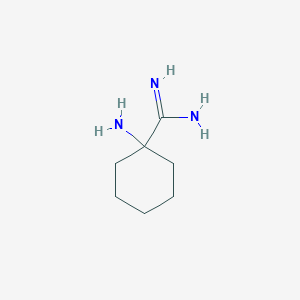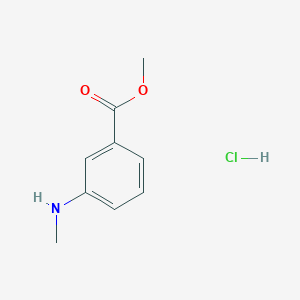
Methyl 3-(methylamino)benzoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(methylamino)benzoate hydrochloride is an organic compound that belongs to the class of benzoates. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the amino group is methylated. This compound is often used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry, biology, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(methylamino)benzoate hydrochloride typically involves the esterification of 3-aminobenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The resulting methyl 3-aminobenzoate is then methylated using methyl iodide in the presence of a base like sodium hydroxide to form Methyl 3-(methylamino)benzoate. Finally, the hydrochloride salt is formed by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(methylamino)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to amino compounds.
Substitution: The amino group can undergo substitution reactions with various electrophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives or hydroxyl derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Methyl 3-(methylamino)benzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Methyl 3-(methylamino)benzoate hydrochloride acts as an inhibitor of the enzyme acetylcholinesterase (AChE). By inhibiting AChE, the compound increases the levels of acetylcholine in the body, leading to various physiological and biochemical effects. This mechanism is particularly relevant in the study of neurological disorders and the development of related therapeutics.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-aminobenzoate
- Ethyl 3-aminobenzoate
- Methyl 4-aminobenzoate
- Ethyl 4-aminobenzoate
Uniqueness
Methyl 3-(methylamino)benzoate hydrochloride is unique due to its specific methylation on the amino group, which imparts distinct chemical properties and biological activities. This modification enhances its ability to interact with specific molecular targets, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C9H12ClNO2 |
|---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
methyl 3-(methylamino)benzoate;hydrochloride |
InChI |
InChI=1S/C9H11NO2.ClH/c1-10-8-5-3-4-7(6-8)9(11)12-2;/h3-6,10H,1-2H3;1H |
InChI Key |
OVUMVYLZNOSOMS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC(=C1)C(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


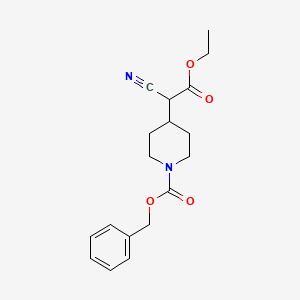
![Pyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B13501933.png)
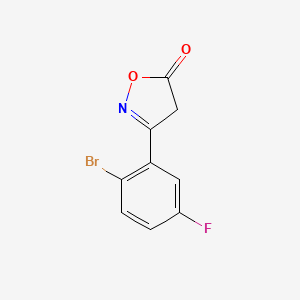
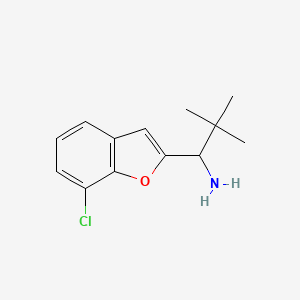
![{4-methyl-4H-thieno[3,2-b]pyrrol-2-yl}methanol](/img/structure/B13501961.png)
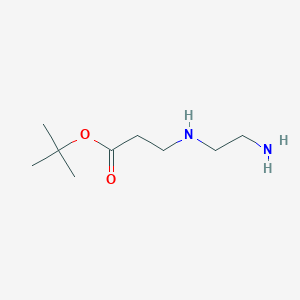



![2-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine](/img/structure/B13501999.png)
![[2-(3-Methoxyphenyl)spiro[3.3]heptan-2-yl]methanamine](/img/structure/B13502000.png)
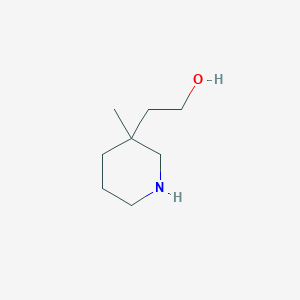
![2-Ethynyl-7,7-difluorospiro[3.5]nonan-2-aminehydrochloride](/img/structure/B13502008.png)
